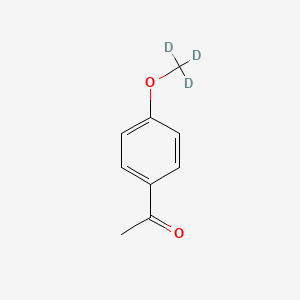![molecular formula C45H41N5O8 B14771408 [(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate is a complex organic compound with significant applications in biomedical research. It is known for its role in the synthesis of nucleic acids and its potential in cancer research due to its ability to target specific cellular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups such as tert-butyldimethylsilyl (TBDMS) to protect hydroxyl groups.
Coupling Reactions: Coupling of the protected nucleoside with benzoyl chloride under basic conditions to form the benzoate ester.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions, including temperature, solvent choice, and reagent purity. The process typically involves large-scale synthesis in batch reactors, followed by purification using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex nucleoside analogs.
Biology: Studied for its role in DNA and RNA synthesis.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting specific cellular pathways involved in tumor growth.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or activate these enzymes, thereby affecting the replication and transcription processes. The pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways in cancer cells.
Comparison with Similar Compounds
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate is unique due to its specific structure and functional groups, which confer distinct reactivity and biological activity. Similar compounds include:
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate: Another nucleoside analog with similar applications in nucleic acid synthesis.
N6-benzoyl-5’-(4,4’-dimethoxytrityl)-2’-benzoyl-2’,3’-seco-adenosine-3’-cyanoethyl phosphoramidite: Used in oligonucleotide synthesis with comparable reactivity.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C45H41N5O8 |
|---|---|
Molecular Weight |
779.8 g/mol |
IUPAC Name |
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate |
InChI |
InChI=1S/C45H41N5O8/c1-54-36-22-18-34(19-23-36)45(33-16-10-5-11-17-33,35-20-24-37(55-2)25-21-35)57-27-38(26-51)58-39(28-56-44(53)32-14-8-4-9-15-32)50-30-48-40-41(46-29-47-42(40)50)49-43(52)31-12-6-3-7-13-31/h3-25,29-30,38-39,51H,26-28H2,1-2H3,(H,46,47,49,52)/t38-,39+/m0/s1 |
InChI Key |
XJEWSDBNCLUBMJ-ZESVVUHVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H](CO)O[C@H](COC(=O)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)OC(COC(=O)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


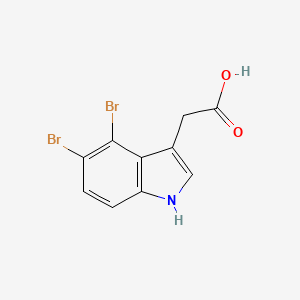
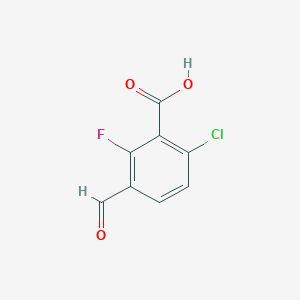
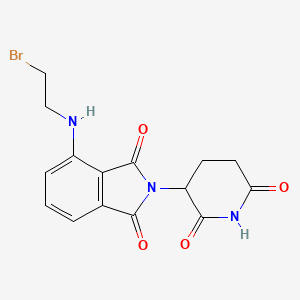

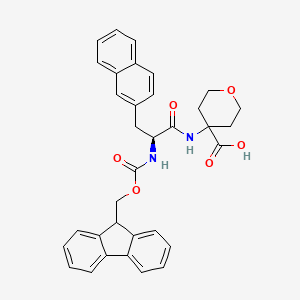
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)

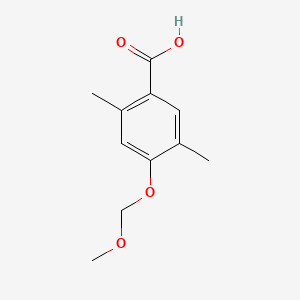
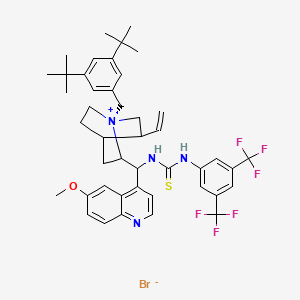
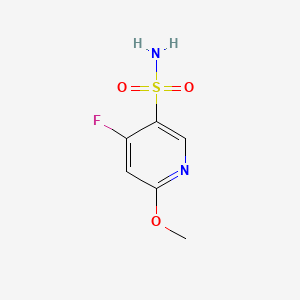
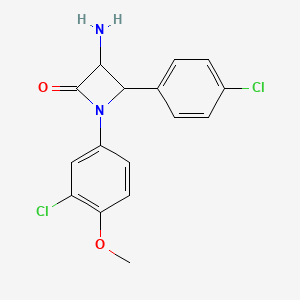
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)

